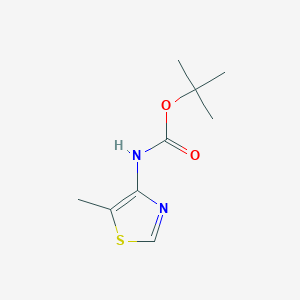

tert-Butyl (5-methylthiazol-4-yl)carbamate

Beschreibung

tert-Butyl (5-methylthiazol-4-yl)carbamate is a carbamate-protected thiazole derivative characterized by a tert-butoxycarbonyl (Boc) group attached to the nitrogen of a 5-methyl-substituted thiazole ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors such as CDK9-targeting agents . Its structural features, including the Boc group, enhance stability during synthetic processes, while the methyl group at the 5-position influences electronic and steric properties, impacting reactivity and biological activity .

Eigenschaften

Molekularformel |

C9H14N2O2S |

|---|---|

Molekulargewicht |

214.29 g/mol |

IUPAC-Name |

tert-butyl N-(5-methyl-1,3-thiazol-4-yl)carbamate |

InChI |

InChI=1S/C9H14N2O2S/c1-6-7(10-5-14-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,11,12) |

InChI-Schlüssel |

VFZHGBUQBGDRLO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=CS1)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-(5-Methylthiazol-4-yl)carbamate erfolgt typischerweise durch Reaktion von 5-Methylthiazol-4-amin mit tert-Butylchlorformiat. Die Reaktion wird in Gegenwart einer Base, wie Triethylamin, durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen beinhalten in der Regel die Einhaltung einer Temperatur von etwa 0-5 °C, um die Stabilität der Reaktanten und Produkte zu gewährleisten .

Industrielle Produktionsverfahren: In industriellen Umgebungen erfolgt die Produktion von tert-Butyl-(5-Methylthiazol-4-yl)carbamate nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von automatisierten Systemen zur Überwachung und Steuerung der Reaktionsparameter ist in der industriellen Produktion üblich .

Analyse Chemischer Reaktionen

Arten von Reaktionen: tert-Butyl-(5-Methylthiazol-4-yl)carbamate unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin-Derivate umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Carbamate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

tert-Butyl (5-methylthiazol-4-yl)carbamate is primarily utilized in organic synthesis as a building block for more complex molecules. It can be involved in various chemical reactions, such as:

- Substitution Reactions : The compound can undergo nucleophilic substitution to form derivatives with varying functional groups.

- Coupling Reactions : It can participate in coupling reactions to synthesize more complex thiazole derivatives, which are valuable in pharmaceuticals and agrochemicals .

Biological Research

Enzyme Inhibition Studies

In biological research, this compound has been explored for its potential as an enzyme inhibitor. It interacts with specific molecular targets within enzymes, leading to inhibition of their activity. This property makes it a candidate for studying biochemical pathways and developing enzyme inhibitors for therapeutic purposes .

Case Study: Thymidine Phosphorylase Inhibition

A notable application is its investigation as an inhibitor of thymidine phosphorylase, an enzyme associated with various pathological conditions including cancer and sepsis. Studies have shown that derivatives of thiazole compounds exhibit significant inhibitory activity against this enzyme, suggesting potential therapeutic roles in cancer treatment .

Medicinal Chemistry

Potential Drug Development

The compound's ability to interact with biological targets positions it as a promising candidate in drug development. Its structural characteristics allow it to modulate biological activities, making it suitable for designing new therapeutic agents. For instance:

- Targeting Protein Interactions : The thiazole moiety can enhance binding affinity to target proteins, which is crucial for drug efficacy .

- Development of PROTACs : Recent research has focused on using this compound in the design of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules that induce targeted protein degradation, offering a novel approach to treating diseases like cancer .

Industrial Applications

Synthesis of Agrochemicals and Pharmaceuticals

In the industrial sector, this compound serves as an intermediate for synthesizing agrochemicals and pharmaceuticals. Its ability to form various derivatives makes it valuable in producing compounds with specific biological activities required in these industries .

Data Tables

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Involved in substitution and coupling reactions |

| Biological Research | Enzyme inhibitor studies | Significant inhibition of thymidine phosphorylase |

| Medicinal Chemistry | Drug development and PROTAC design | Potential for targeted protein degradation therapies |

| Industrial Applications | Synthesis of agrochemicals and pharmaceuticals | Versatile intermediate for various bioactive compounds |

Wirkmechanismus

The mechanism of action of tert-Butyl (5-methylthiazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable complexes with them. This inhibition can affect various biochemical pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table compares tert-Butyl (5-methylthiazol-4-yl)carbamate with key analogs, highlighting substituent variations and their effects:

Key Observations:

- Substituent Position : The position of methyl groups on the thiazole ring (e.g., 4- vs. 5-) affects electronic distribution and steric hindrance, influencing reactivity in coupling reactions .

- Heterocycle Replacement : Replacing thiazole with oxazole (e.g., –15) reduces sulfur’s electron-withdrawing effects, altering polarity and hydrogen-bonding capacity.

Biologische Aktivität

tert-Butyl (5-methylthiazol-4-yl)carbamate is a compound of significant interest in biological research due to its diverse applications in pharmacology and biochemistry. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 200.26 g/mol. The structure features a thiazole ring, which is known for its role in biological activity, particularly in enzyme inhibition and as a pharmacophore in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole moiety can form covalent bonds with nucleophilic residues in the active sites of target proteins, leading to inhibition or modulation of enzymatic activity. This interaction is crucial for its potential use as an enzyme inhibitor in various biochemical assays.

Enzyme Inhibition

Research indicates that this compound acts as an effective enzyme inhibitor. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways:

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibition | |

| β-secretase | Non-competitive Inhibition |

These inhibitory effects suggest potential applications in treating diseases such as Alzheimer's, where acetylcholinesterase inhibition can enhance cholinergic neurotransmission.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Its thiazole structure is associated with various pharmacological effects, making it a candidate for further evaluation against bacterial and fungal pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Inhibition |

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound against amyloid-beta-induced toxicity in astrocytes. The results indicated that treatment with the compound significantly improved cell viability and reduced oxidative stress markers, suggesting a protective role against neurodegeneration .

- Anticancer Potential : Another study explored the compound's efficacy in inhibiting cancer cell proliferation. By targeting specific signaling pathways, this compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.